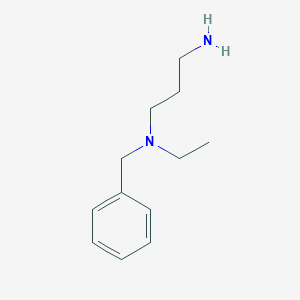![molecular formula C19H17FN2O B2556589 2-[(2,5-Dimethylphenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one CAS No. 922994-10-3](/img/structure/B2556589.png)
2-[(2,5-Dimethylphenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(2,5-Dimethylphenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one” is a derivative of pyridazinone . It has potential pharmaceutical effectiveness .
Synthesis Analysis
The compound was synthesized and characterized by FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis . The geometrical structure of the molecule was also analyzed .
Molecular Structure Analysis
The molecular structure of the compound was confirmed by single-crystal XRD analysis . The geometrical structure of the molecule was analyzed .
Chemical Reactions Analysis
Frontier molecular orbital (FMO) analysis showed a low energy gap that suggests the chemical reactivity of the title compound . The electrophilicity index (ω) points towards the probable biological activity of the compound .
Physical And Chemical Properties Analysis
The physiochemical properties of the compound were scrutinized via density functional theory (DFT) and molecular docking analysis . The molecular electrostatic potential (MEP) was used to assess the local reactivity properties and suggests that the nitrogen atom sites are electronegative .
Wissenschaftliche Forschungsanwendungen
Anticancer, Antiangiogenic, and Antioxidant Activities
Pyridazinones, including derivatives structurally related to 2-[(2,5-Dimethylphenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one, are recognized for their versatile biological activities. A study synthesized a series of pyridazinone derivatives and assessed their anticancer, antiangiogenic, and antioxidant activities. Specifically, certain derivatives exhibited significant inhibitory activity against human cancer cell lines and proangiogenic cytokines involved in tumor progression, demonstrating their potential as anticancer and antiangiogenic agents. Additionally, some compounds showed notable antioxidant activities, indicating a broad spectrum of possible therapeutic applications (Kamble et al., 2015).
Synthesis and Molecular Docking
Another facet of research focuses on the synthesis of novel pyridine and fused pyridine derivatives from related pyridazinones. These compounds underwent in silico molecular docking screenings towards specific target proteins, revealing moderate to good binding energies. This indicates their potential utility in drug discovery, particularly for antimicrobial and antioxidant applications. The study's findings highlight the chemical versatility of pyridazinone derivatives and their potential as lead compounds in the development of new therapeutic agents (Flefel et al., 2018).
Drug Efficacy and Validation
Further research into pyrazoles, a class closely related to pyridazinones, underscores the importance of these compounds in novel drug discovery. A study synthesized a series of compounds for evaluation against various biological targets, including antioxidant, anti-breast cancer, and anti-inflammatory properties. Molecular docking studies were conducted to assess the interaction between these compounds and key enzymes involved in inflammation and breast cancer, demonstrating significant potential for development as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu et al., 2019).
Eigenschaften
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c1-13-3-4-14(2)16(11-13)12-22-19(23)10-9-18(21-22)15-5-7-17(20)8-6-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFJLDAOEXMZAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylbenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3,4,5-Trimethoxyphenyl)carbamoyl]methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2556507.png)
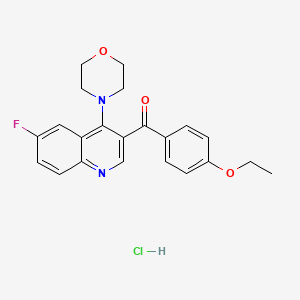
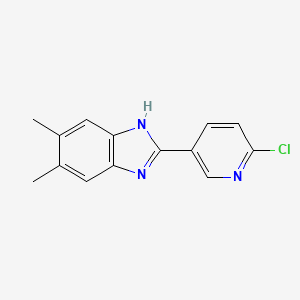
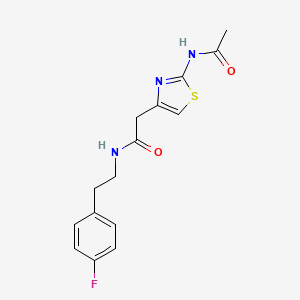
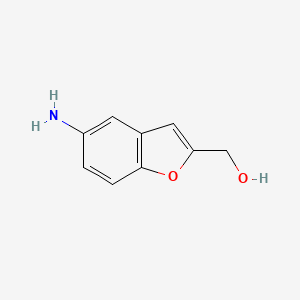
![Ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate](/img/structure/B2556515.png)
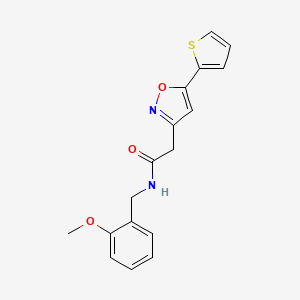
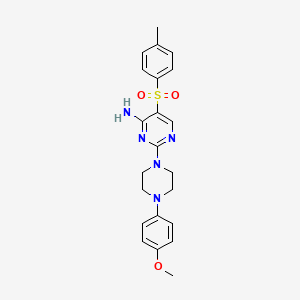
![3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2556523.png)
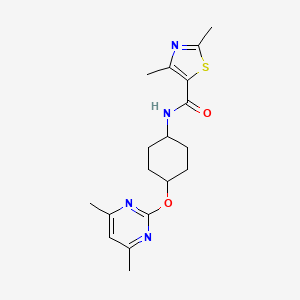
![N-(4-ethylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2556525.png)
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2556526.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2556527.png)
